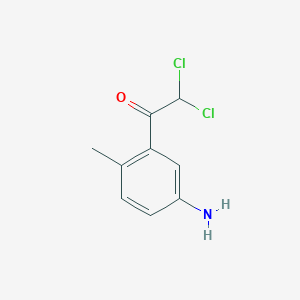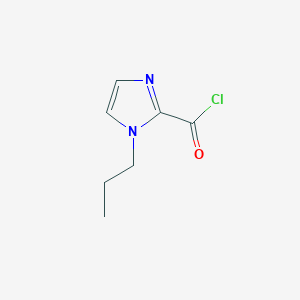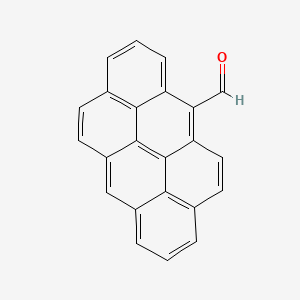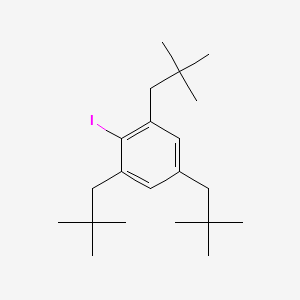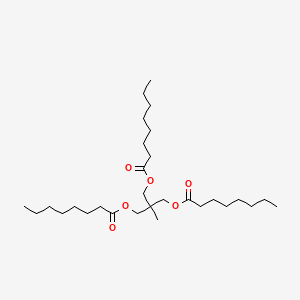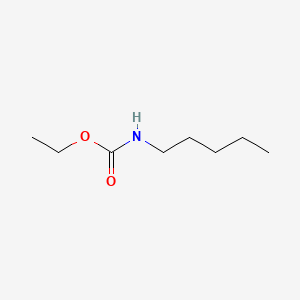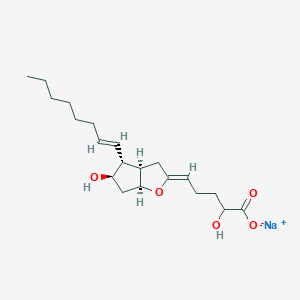
Prostaglandin I2 sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin I2 sodium salt, also known as epoprostenol sodium, is a potent vasodilator and inhibitor of platelet aggregation. It is a synthetic form of prostacyclin, a naturally occurring prostaglandin produced by the endothelium of blood vessels. This compound is primarily used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions due to its ability to relax blood vessels and prevent blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin I2 sodium salt is synthesized through a multi-step chemical process starting from prostaglandin endoperoxidesThe reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process includes the isolation of intermediates, purification through chromatography, and crystallization to obtain the final product with high purity. The compound is then formulated into a stable crystalline solid for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin I2 sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion to 6-keto prostaglandin F1α in the presence of oxidizing agents.
Reduction: Reduction of the epoxy group to form dihydro derivatives.
Substitution: Substitution reactions involving the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in organic solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of base catalysts
Major Products Formed:
6-keto prostaglandin F1α: A stable metabolite formed through oxidation.
Dihydro derivatives: Formed through reduction of the epoxy group
Scientific Research Applications
Prostaglandin I2 sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of prostaglandins and their metabolites.
Biology: Investigated for its role in cellular signaling pathways and its effects on vascular endothelial cells.
Medicine: Used in the treatment of pulmonary arterial hypertension, prevention of blood clots, and management of cardiovascular diseases.
Industry: Employed in the development of pharmaceutical formulations and as a research tool in drug discovery
Mechanism of Action
Prostaglandin I2 sodium salt exerts its effects by binding to specific prostacyclin receptors on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation. Additionally, this compound inhibits platelet aggregation by antagonizing thromboxane A2 and stimulating platelet adenylyl cyclase .
Comparison with Similar Compounds
Prostaglandin E1 (Alprostadil): Another vasodilator used in the treatment of erectile dysfunction and certain heart conditions.
Prostaglandin E2 (Dinoprostone): Used to induce labor and as a treatment for certain types of ulcers.
Prostaglandin F2α (Dinoprost): Employed in veterinary medicine for inducing labor and controlling estrus cycles
Uniqueness: Prostaglandin I2 sodium salt is unique due to its potent vasodilatory and anti-platelet aggregation properties, making it particularly effective in the treatment of pulmonary arterial hypertension and other cardiovascular conditions. Its rapid onset of action and short half-life also distinguish it from other prostaglandins .
Properties
Molecular Formula |
C20H31NaO5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-oct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]-2-hydroxypentanoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-5-6-7-10-15-16-12-14(25-19(16)13-18(15)22)9-8-11-17(21)20(23)24;/h7,9-10,15-19,21-22H,2-6,8,11-13H2,1H3,(H,23,24);/q;+1/p-1/b10-7+,14-9-;/t15-,16-,17?,18-,19+;/m1./s1 |
InChI Key |
YDNZLRWCHLTRND-ZYLPVQBDSA-M |
Isomeric SMILES |
CCCCCC/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCC(C(=O)[O-])O)/O2)O.[Na+] |
Canonical SMILES |
CCCCCCC=CC1C(CC2C1CC(=CCCC(C(=O)[O-])O)O2)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)

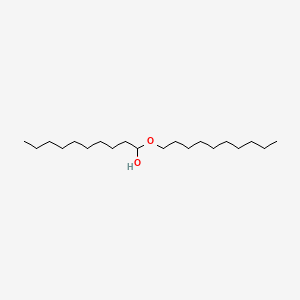
![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)


![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
